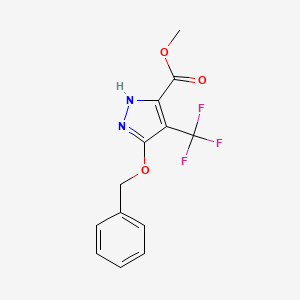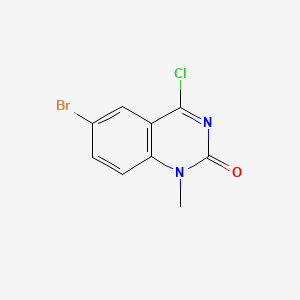
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is brominated and chlorinated to introduce the halogen atoms.
Cyclization: The halogenated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Methylation: The final step involves methylation of the nitrogen atom to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of quinazolinone derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one depends on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinazolin-2(1H)-one: Lacks the bromine atom and may have different reactivity and biological activity.
6-Bromoquinazolin-2(1H)-one: Lacks the chlorine atom and may exhibit different properties.
1-Methylquinazolin-2(1H)-one: Lacks both halogen atoms and may have reduced biological activity.
Uniqueness
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H6BrClN2O |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-1-methylquinazolin-2-one |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-7-3-2-5(10)4-6(7)8(11)12-9(13)14/h2-4H,1H3 |
Clave InChI |
NBOGXNFAYGLJJC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)C(=NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


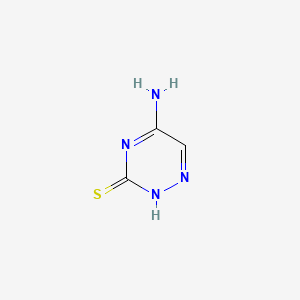

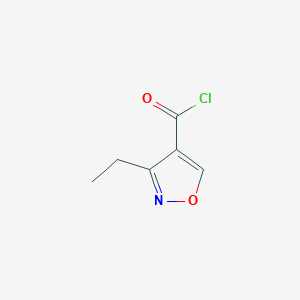
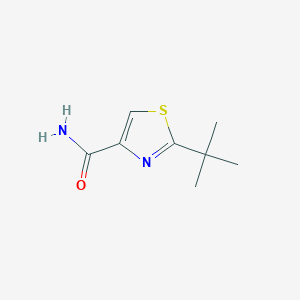
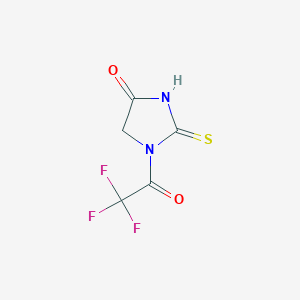

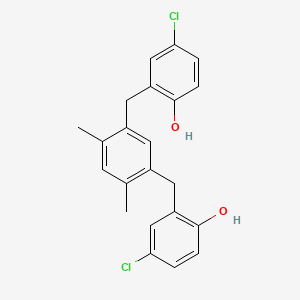
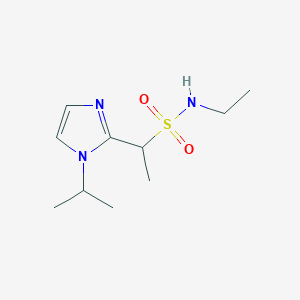
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
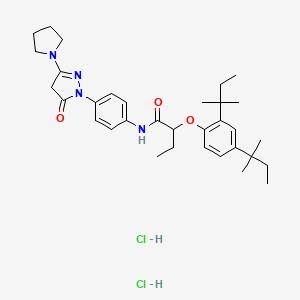
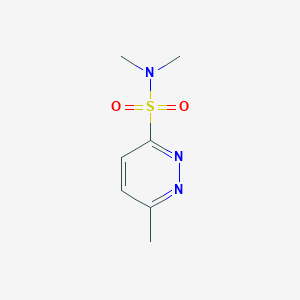
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)

